molecular formula C14H17N5O B5535452 5-amino-N-cyclopentyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide

5-amino-N-cyclopentyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide

Cat. No. B5535452
M. Wt: 271.32 g/mol
InChI Key: AJOJCBJBQXVEAE-UHFFFAOYSA-N
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Description

The compound 5-amino-N-cyclopentyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide represents a class of molecules known for their significance in creating biologically active compounds and peptidomimetics based on the triazole scaffold. These molecules are valuable in medicinal chemistry due to their structural versatility and potential pharmacological activities.

Synthesis Analysis

The synthesis of related triazole derivatives often involves ruthenium-catalyzed cycloaddition reactions, which offer complete regiocontrol when reacting aryl or alkyl azides with N-Boc-aminopropiolates or arylynamides. Such methodologies allow for the preparation of triazole-containing compounds with potential biological activities, including those acting as HSP90 inhibitors (Ferrini et al., 2015).

Molecular Structure Analysis

The crystal structure analysis of related triazole compounds reveals insights into their molecular configuration and the impact of substituents on their overall structure. For instance, the study of 5-phenyl-[1,2,3]triazolo[1,5-b][1,2,4]triazine-3-carboxamide has contributed to understanding the Dimroth rearrangement, essential for synthetic strategies involving triazoles (L'abbé et al., 2010).

Chemical Reactions and Properties

The Dimroth rearrangement is a notable reaction involving triazoles, where heating 4-substituted 5-amino-1-phenyl-1,2,3-triazoles in acetic anhydride leads to various derivatives. This rearrangement plays a crucial role in the synthesis of related compounds and their potential applications (Sutherland & Tennant, 1971).

Mechanism of Action

The mechanism of action of triazole compounds is largely due to their ability to bind with a variety of enzymes and receptors in the biological system . This makes them effective in a wide range of pharmaceutical applications, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular activities .

Future Directions

The future directions for research on triazole compounds are promising. There is a continuous effort to develop new classes of antibacterial agents to fight multidrug-resistant pathogens . The synthesis and study of their antimicrobial, antioxidant, and antiviral potential of substituted 1,2,4-triazole analogues are being pursued . The design of new entities by substituting different pharmacophores in one structure that lead to compounds with expanded antimicrobial action is also a future direction .

properties

IUPAC Name

5-amino-N-cyclopentyl-1-phenyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O/c15-13-12(14(20)16-10-6-4-5-7-10)17-18-19(13)11-8-2-1-3-9-11/h1-3,8-10H,4-7,15H2,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJOJCBJBQXVEAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-N-cyclopentyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide

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